Home > Products > Screening Compounds P138567 > 16-(S)-Iloprost-d4
16-(S)-Iloprost-d4 -

16-(S)-Iloprost-d4

Catalog Number: EVT-1494296
CAS Number:
Molecular Formula: C₂₂H₂₈D₄O₄
Molecular Weight: 364.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

16-(S)-Iloprost-d4 is a deuterated analog of Iloprost, a synthetic prostacyclin analog primarily used in the treatment of pulmonary arterial hypertension and peripheral vascular diseases. The compound is notable for its enhanced stability and potential for pharmacokinetic studies due to the incorporation of deuterium, which can influence metabolic pathways and improve drug efficacy.

Source

16-(S)-Iloprost-d4 is derived from Iloprost, which itself is synthesized from natural sources or through chemical synthesis. The deuterated version can be produced using specific synthetic routes that incorporate deuterium into the molecular structure.

Classification

16-(S)-Iloprost-d4 falls under the classification of prostaglandin analogs. It is specifically categorized as a prostacyclin derivative, which acts by mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

Synthesis Analysis

Methods

The synthesis of 16-(S)-Iloprost-d4 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate chiral precursors that contain the necessary functional groups for further modification.
  2. Deuteration: Deuterium is introduced into the molecule using methods such as deuterated solvents or reagents during specific reaction steps.
  3. Chiral Resolution: Techniques like chromatography may be employed to ensure that the desired stereoisomer (S) is obtained.
  4. Final Steps: The final compound is purified through crystallization or chromatography to achieve a high degree of purity necessary for biological studies.

Technical Details

The synthesis can involve various organic reactions, including oxidation and reduction processes, to construct the complex molecular architecture characteristic of prostacyclin analogs. The specific details of these reactions are crucial for achieving the desired stereochemistry and functional groups.

Molecular Structure Analysis

Structure

The molecular structure of 16-(S)-Iloprost-d4 includes several functional groups typical of prostacyclin analogs:

  • A cyclopentane ring
  • Multiple hydroxyl groups
  • A carboxylic acid moiety

The incorporation of deuterium atoms at specific positions alters the mass and can affect the compound's interaction with enzymes and receptors.

Data

  • Molecular Formula: C22H28D4O4
  • Molecular Weight: Approximately 364.5 g/mol
  • CAS Number: Specific to this deuterated compound, facilitating its identification in chemical databases.
Chemical Reactions Analysis

Reactions

16-(S)-Iloprost-d4 undergoes various chemical reactions typical for prostacyclin analogs:

  1. Vasodilation: It induces vasodilation by activating prostacyclin receptors on vascular smooth muscle cells.
  2. Inhibition of Platelet Aggregation: It prevents platelet aggregation through its action on specific receptors, which can be measured in vitro.

Technical Details

The reaction mechanisms involve G protein-coupled receptor signaling pathways, leading to increased cyclic adenosine monophosphate levels within target cells, promoting relaxation and inhibiting aggregation.

Mechanism of Action

Process

The mechanism of action for 16-(S)-Iloprost-d4 mirrors that of Iloprost:

  1. Receptor Binding: The compound binds to prostacyclin receptors (IP receptors) on cell membranes.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Physiological Effects: The rise in cyclic adenosine monophosphate leads to smooth muscle relaxation and inhibition of platelet activation.

Data

Research indicates that the pharmacological effects are dose-dependent, with higher concentrations yielding more pronounced effects on vascular tone and platelet function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation.
  • Reactivity: Reacts similarly to other prostacyclin analogs under physiological conditions but may exhibit altered kinetics due to deuterium substitution.

Relevant Data or Analyses

Studies have shown that deuterated compounds often exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts, making them valuable in therapeutic applications.

Applications

Scientific Uses

16-(S)-Iloprost-d4 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding metabolism and distribution in biological systems.
  • Mechanistic Studies: Investigating the detailed action mechanisms of prostacyclin analogs on vascular tissues.
  • Therapeutic Research: Exploring potential new applications in treating conditions related to vascular dysfunction.

This compound serves as an important tool for researchers aiming to elucidate the complex interactions between prostacyclin analogs and biological systems while providing insights into drug design and development strategies.

Introduction to 16-(S)-Iloprost-d4

Chemical Identity and Structural Characteristics

16-(S)-Iloprost-d4 is a deuterium-labeled isotopologue of the synthetic prostacyclin analog iloprost. Its core structure comprises a pentanoic acid chain attached to a bicyclic hexahydro-pentalenylidene moiety, featuring hydroxyl groups at the C5 and C16 positions and a methyl-substituted octenyl-ynyl side chain. Deuterium atoms (D) replace four hydrogen atoms (H) at specific positions, enhancing molecular stability while minimally altering steric and electronic properties. The compound’s systematic name is 5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4, with a molecular formula of C₂₂H₂₈D₄O₄ and a molecular weight of 364.51 g/mol (compared to 360.50 g/mol for non-deuterated iloprost) [2] [4].

Table 1: Structural and Chemical Data for 16-(S)-Iloprost-d4

PropertySpecification
CAS NumberNot publicly listed (Parent compound: 74843-14-4)
Molecular FormulaC₂₂H₂₈D₄O₄
Molecular Weight364.51 g/mol
IUPAC Name5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4
Key Stereocenters16(S) configuration, E-configuration of C3-C4 alkene
Deuteration SitesFour hydrogen atoms replaced by deuterium (positions undisclosed in literature)

Role as a Deuterated Prostacyclin Analog

As a deuterated analog, 16-(S)-Iloprost-d4 retains the pharmacological profile of native iloprost but exhibits modified pharmacokinetic properties due to the kinetic isotope effect. Deuterium-carbon bonds (C-D) are stronger and more stable than carbon-hydrogen bonds (C-H), potentially slowing hepatic metabolism (e.g., β-oxidation) and prolonging the compound’s half-life. This makes 16-(S)-Iloprost-d4 a critical tool for:

  • Metabolic Pathway Tracing: Quantifying iloprost’s degradation products (e.g., tetranor-iloprost) in in vitro and in vivo systems using mass spectrometry [1] [6].
  • Receptor Binding Studies: Investigating interactions with prostacyclin (IP) and prostaglandin receptors (EP1–4). Native iloprost binds IP receptors (Ki = 11 nM) and potently inhibits platelet aggregation (IC50 = 3.5 nM) [4]. The deuterated form allows precise tracking of receptor occupancy without altering intrinsic activity.
  • Cellular Mechanism Elucidation: Probing iloprost’s role in endothelial stabilization, such as VE-cadherin clustering and inhibition of endothelial-mesenchymal transition (EndoMT) in vascular diseases [5].

Historical Development and Research Significance

Iloprost was developed in the 1980s as a stable analog of prostacyclin (PGI₂) to overcome epoprostenol’s short half-life (~3 min). FDA approval for pulmonary arterial hypertension (2004) and later for scleroderma-related Raynaud’s phenomenon and frostbite (2024) underscored its clinical utility [1] [7]. The synthesis of 16-(S)-Iloprost-d4 emerged in the 2010s alongside advances in deuterated drug design (e.g., deutetrabenazine), driven by:

  • Need for Metabolic Stability: Early iloprost studies revealed rapid β-oxidation (elimination t½ = 20–30 min) [6], limiting its therapeutic window. Deuterium labeling aimed to mitigate this.
  • Vascular Biology Research: Iloprost’s ability to stabilize endothelial junctions in scleroderma [5] necessitated tools to map its biodistribution and metabolism.
  • Frostbite Mechanism Studies: After FDA approval of iloprost for severe frostbite in 2024 [1] [7], deuterated analogs became vital for studying tissue-specific pharmacokinetics in ischemic injuries.

Table 2: Key Research Milestones for Iloprost and Deuterated Analogs

YearDevelopmentSignificance
1981First antiplatelet characterization of iloprost analogs [4]Established potency 10× greater than early prostacyclin analogs (e.g., carbacyclin)
2002Landmark trial demonstrating efficacy of inhaled iloprost in pulmonary hypertension [1]Confirmed vasodilatory and cytoprotective actions in humans
2021Iloprost shown to reverse endothelial dysfunction via VE-cadherin stabilization [5]Revealed cellular mechanism for long-lasting effects in scleroderma
2024FDA approval for frostbite (Aurlumyn®) [7]Validated iloprost’s role in preventing digital amputation
2020sSynthesis of 16-(S)-Iloprost-d4 for research [2]Enabled isotope tracing of iloprost’s distribution and metabolism

Properties

Product Name

16-(S)-Iloprost-d4

Molecular Formula

C₂₂H₂₈D₄O₄

Molecular Weight

364.51

Synonyms

5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.